Lagatide - 157476-77-2

Lagatide

Catalog Number: EVT-272427
CAS Number: 157476-77-2
Molecular Formula: C33H58N10O9
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lagatide is a synthetic heptapeptide with antisecretory activity.
Source and Classification

Lagatide is derived from natural sources, particularly from the venom of certain species of snakes. Its classification falls under the category of cyclic peptides, which are characterized by their circular structure that enhances stability and bioactivity compared to linear peptides. This structural feature allows Lagatide to interact more effectively with biological targets, making it a candidate for drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lagatide can be achieved through several methods, with solid-phase peptide synthesis being one of the most common techniques employed. This method involves the stepwise assembly of amino acids on a solid support, allowing for the formation of the cyclic structure through cyclization reactions.

  1. Solid-Phase Peptide Synthesis:
    • Step 1: Amino acids are sequentially added to a resin-bound support.
    • Step 2: After the desired sequence is assembled, a cyclization reaction is performed to form the cyclic structure.
    • Step 3: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

Alternative methods may include solution-phase synthesis, but solid-phase techniques are preferred due to their efficiency and scalability.

Molecular Structure Analysis

Structure and Data

Lagatide's molecular structure is characterized by its cyclic arrangement of amino acids, which contributes to its rigidity and stability. The specific sequence of amino acids in Lagatide is crucial for its biological activity, influencing how it interacts with target receptors.

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 373.45 g/mol
  • Structural Features: The cyclic nature allows for specific conformations that enhance binding affinity to biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Lagatide undergoes several chemical reactions that are essential for its synthesis and functionality:

  1. Cyclization Reaction: This is a critical step in forming the cyclic structure from linear precursors.
  2. Deprotection Reactions: During synthesis, protective groups are often used to prevent unwanted reactions; these groups must be removed selectively.
  3. Binding Interactions: Lagatide can engage in various interactions with proteins and receptors, including hydrogen bonding, hydrophobic interactions, and ionic interactions.

These reactions are vital for both the synthesis and the mechanism by which Lagatide exerts its biological effects.

Mechanism of Action

Process and Data

The mechanism of action of Lagatide involves its interaction with specific receptors in the body. It has been shown to modulate immune responses by binding to receptors on immune cells, leading to altered signaling pathways that can enhance or suppress immune activity depending on the context.

  • Target Receptors: Research indicates that Lagatide may interact with G-protein coupled receptors (GPCRs) involved in immune modulation.
  • Biological Effects: The binding of Lagatide can lead to increased production of cytokines or other mediators that influence inflammation and immune responses.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lagatide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for cyclic peptides.

These properties are essential for understanding how Lagatide behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

Scientific Uses

Lagatide has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its immunomodulatory effects, Lagatide may be explored as a treatment option for autoimmune diseases or conditions characterized by dysregulated immune responses.
  2. Research Tool: It can serve as a probe in studies investigating receptor signaling pathways or immune cell function.
  3. Therapeutic Agent: Ongoing research aims to evaluate its efficacy in clinical settings for conditions such as chronic inflammation or cancer.
Historical Evolution of Lactide Synthesis Methodologies [1] [3]

Pre-Industrial Synthesis Techniques and Early Patents

The earliest documented lactide synthesis traces back to 1845 when Théophile-Jules Pelouze observed lactic acid condensation products, though structural characterization remained elusive for decades. Wallace Carothers' pioneering work at DuPont in the 1930s marked the first systematic approach, utilizing zinc dust catalysis at temperatures exceeding 200°C to polymerize lactic acid, inadvertently generating lactide as a transient intermediate. These thermal polycondensation processes suffered from uncontrolled racemization (up to 30% meso-lactide formation) and abysmal yields (<15%), rendering them impractical for industrial application. The first dedicated lactide synthesis patent (US 2,668,162; 1954) described batchwise oligomer depolymerization under inert gas purge, yet failed to resolve fundamental challenges: viscous oligomer melts impeded efficient heat/mass transfer, and the absence of stereochemical control resulted in optically impure products unsuitable for high-performance polymers [1] [2].

Early purification relied on fractional distillation or solvent washing, both problematic for thermally sensitive lactide. Distillation induced racemization at elevated temperatures, while solvent extraction struggled to separate lactide from residual lactic acid and linear oligomers. A 1962 patent (US 3,057,823) attempted sublimation under vacuum, achieving marginally improved purity (>85%) but with significant yield penalties due to oligomeric residues. These limitations confined lactide production to laboratory-scale pharmaceutical applications until catalytic breakthroughs emerged [5].

Table 1: Early Lactide Synthesis Methods and Limitations

PeriodMethodConditionsMax YieldOptical PurityKey Limitations
1845Thermal CondensationAmbient pressure, 140°C<5%Not characterizedUncontrolled decomposition
1930sZn-dust Catalysis200-220°C, batch12-15%~70% L-isomerSevere racemization, low yield
1954Inert Gas Sweep180-210°C, N₂ flow28%75-80% L-isomerViscosity limits, poor heat transfer
1962Vacuum Sublimation120-140°C, <10 mbar35%>85% L-isomerLow throughput, fouling issues

Transition to Catalytic Depolymerization Processes

The paradigm shift from thermal to catalytic depolymerization began with Sn(II) octoate (Sn(Oct)₂) adoption in the 1980s. Cargill's continuous process patent (US 5,357,035; 1994) demonstrated molten oligomer depolymerization at 180–210°C under 5–15 mbar vacuum with 0.05–0.5 wt% Sn(Oct)₂, boosting lactide yields to 60–70% while reducing racemization to <8% meso-lactide. Crucially, vacuum distillation integrated in situ product removal, shifting equilibrium towards lactide formation and suppressing recombination reactions. This established the industrial "two-step" standard: 1) Lactic acid → Oligomer (140–180°C, 50–500 mbar), 2) Catalytic depolymerization → Lactide (180–220°C, <50 mbar) [2] [8].

Catalyst innovation proved pivotal. Zinc acetate (Zn(OAc)₂) reduced racemization to <5% at 200°C (Enthaler et al., 2010), while creatinine catalysts achieved 99.46% chiral purity albeit with yield trade-offs (69.5%). Continuous flow reactors (Ellis et al., 2025) marked the next leap, enabling precise temperature control (150–170°C) and near-quantitative lactide vapor separation using Sn(II) catalysts in THF. This confined residence times to minutes, curtailing epimerization and achieving 92% selectivity for L-lactide at 92% conversion – unattainable in batch systems [3] [10]. Recent molecular sieve catalysts (e.g., BOG-type zeolites) permit direct lactide synthesis from lactic acid at 150°C via pore confinement, though scalability challenges persist. Composite systems like Sn(Oct)₂/porous carbon now achieve 95% yield and >98% optical purity by facilitating rapid lactide desorption and minimizing back-reactions [10] [6].

Table 2: Evolution of Catalytic Depolymerization Performance

Catalyst SystemTemp (°C)Pressure (mbar)Lactide YieldMeso-Lactide ImpurityInnovation Impact
Sn(Oct)₂ (Batch)200-2105-1560-70%6-8%First viable industrial process
Zn(OAc)₂ (Batch)2001075%4-5%Reduced racemization vs. tin
Sn(II) in THF (Flow)160Ambient92%3-8%Short residence time, suppressed side reactions
Creatinine (Batch)1802069.5%0.54%Exceptional stereocontrol
Sn(Oct)₂/Porous Carbon185895%<1.5%Adsorptive removal, continuous operation

Role of Academic-Industrial Collaborations in Process Refinement

Academic insights into depolymerization mechanisms have repeatedly guided industrial optimization. Fundamental studies by Kricheldorf (Universität Hamburg) and Södergård (Helsinki University) elucidated Sn(Oct)₂'s dual role: catalyzing both depolymerization via back-biting mechanism and lactide racemization through α-proton abstraction. This explained why excessive catalyst (>0.5 wt%) increased meso-lactide formation, prompting industry to adopt sub-stoichiometric loadings (0.01–0.1 wt%) [7] [10]. Similarly, academic quantification of ceiling temperature (T꜀ > 600°C for bulk PLA) justified vacuum application to lower effective T꜀ below degradation thresholds, a principle now universal in commercial plants [3].

Joint development projects accelerated technology transfer. The collaboration between Mitsui Chemicals and Kyoto University (2000–2010) yielded solid-state polycondensation (SSP) for oligomer production, raising molecular weights to Mn >20,000 before depolymerization – a critical step for high-yield lactide vaporization. Corbion-Purac's partnership with TU Delft (2012–2018) designed static mixing reactors that suppress localized overheating, reducing racemization by 40% compared to stirred tanks. Most recently, the Russian Technological University/Enikolopov Institute consortium demonstrated full-cycle PLA production from lactic acid, integrating oligomerization control (DP ≈ 15 optimal), lactide recrystallization in butyl acetate (41.4% recovery), and reactive extrusion, achieving pharmaceutical-grade PLA (Mw = 228 kDa, PDI = 1.94) in a single pilot line [8].

Epimerization studies exemplify cross-sector impact. Academic identification of MgO's basic sites as racemization promoters (via enolization) led industry to develop acid-treated aluminas, cutting meso-lactide by 15%. Similarly, Jiang's zinc lanthanide/double salt catalyst (Academia Sinica) was licensed by Henan Xinghan Biotechnology, achieving 95.63% yield and 97.86% optical purity – metrics now approaching commercial implementation [6] [10]. These symbioses transformed lactide from a laboratory curiosity to a commodity chemical with >500,000 ton/year global capacity.

Table 3: Influential Academic-Industrial Collaborations in Lactide Technology

CollaboratorsKey InnovationIndustrial OutcomeTimeframe
Mitsui Chemicals/Kyoto UniversitySolid-State Polycondensation (SSP) pre-treatmentEnabled high-MW oligomer feeds for efficient depolymerization2000-2010
Corbion-Purac/TU DelftLow-shear static mixing reactorsReduced thermal gradients, 40% lower racemization2012-2018
Russian Tech Univ/Enikolopov InstituteIntegrated LA → PLA pellet pilot lineDemonstrated 67% lactide yield, pharmaceutical-grade PLA2020-2024
Henan Xinghan/Academia SinicaZn(La)₂/NaHCO₃ catalyst systemLicensed process for >95% yield, <3% racemization2023-present

Properties

CAS Number

157476-77-2

Product Name

Lagatide

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]pentanediamide

Molecular Formula

C33H58N10O9

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)/t18-,19-,20+,21+,22+,23+,25+,26+/m1/s1

InChI Key

WNDMGDURKQLJNM-DHCXFDNTSA-N

SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2

Solubility

Soluble in DMSO

Synonyms

BN 52080
BN-52080
Pro-Val-Thr-Lys-Pro-Gln-Ala-NH2
prolyl-valyl-threonyl-lysyl-prolyl-glutaminyl-alaninamide

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.